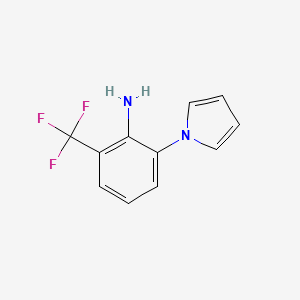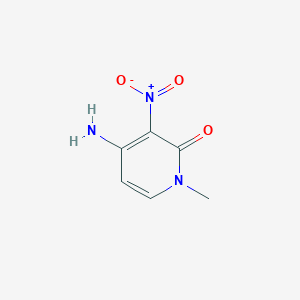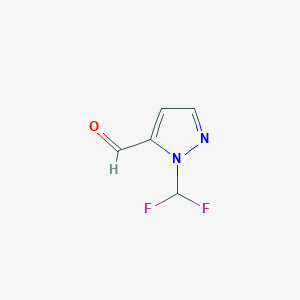![molecular formula C10H19N B2762874 Spiro[4.5]decan-6-amine CAS No. 20440-70-4](/img/structure/B2762874.png)
Spiro[4.5]decan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4.5]decan-6-amine is a spirocyclic compound characterized by a unique structure where two rings are connected through a single common atom. This compound is part of a broader class of spiro compounds, which are known for their twisted structures and diverse applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
The primary targets of Spiro[4.5]decan-6-amine are the 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) . They are involved in the regulation of multiple proteins of biomedical importance, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation .
Mode of Action
This compound interacts with its targets by inhibiting the activity of PHDs . This inhibition is achieved by the compound binding to the active site Fe (II) of the PHDs and competing with the 2-oxoglutarate (2OG) co-substrate . The extent to which the inhibitors compete with HIF-α, and maybe other PHD substrates varies .
Biochemical Pathways
The inhibition of PHDs by this compound affects the degradation pathway of HIF-α subunits . Normally, prolyl hydroxylation of HIF-α subunits signals for their degradation via the ubiquitin–proteasome system . The inhibition of phds prevents this signaling, thereby potentially mimicking elements of the physiological hypoxic response .
Result of Action
The inhibition of PHDs by this compound can lead to the upregulation of EPO, which is currently being explored in phase 3 clinical trials for the treatment of anaemia in chronic kidney disease . Additionally, the compound has the potential to inhibit other human 2OG oxygenases, including other prolyl hydroxylases (e.g., procollagen and ribosomal prolyl hydroxylases) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[4.5]decan-6-amine typically involves the formation of the spirocyclic core through various synthetic methodologies. One common approach is the stereoselective synthesis from d-glucose, which involves multiple steps to achieve the desired spirocyclic structure . Another method includes the use of chiral Brønsted acid-catalyzed asymmetric dearomative spirocyclization, which provides a green and atom-economical route to spiro[4.5]decan-6-ones .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions: Spiro[4.5]decan-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique spirocyclic structure, which can influence the reactivity and selectivity of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like amines or halides under appropriate conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions can produce various spirocyclic alcohols .
Scientific Research Applications
Spiro[4.5]decan-6-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds . In biology and medicine, this compound derivatives have shown potential as inhibitors of prolyl hydroxylase domains, which are targets for the treatment of anemia and other ischemia-related diseases . Additionally, this compound is utilized in the pharmaceutical industry for the development of novel drugs with unique biological activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to spiro[4.5]decan-6-amine include other spirocyclic compounds such as spiro[4.5]decane, spiro[5.5]undecane, and spiro[6.6]dodecane . These compounds share the spirocyclic core but differ in the size and nature of the rings attached to the spiro atom.
Uniqueness: this compound is unique due to its specific ring structure and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
spiro[4.5]decan-10-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-9-5-1-2-6-10(9)7-3-4-8-10/h9H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUODKTLZDFOEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCC2)C(C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20440-70-4 |
Source


|
| Record name | spiro[4.5]decan-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
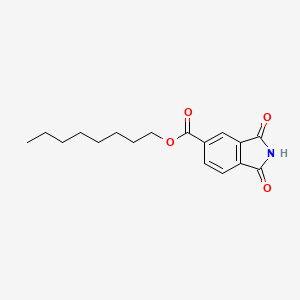
![2-{3-[(4-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2762793.png)

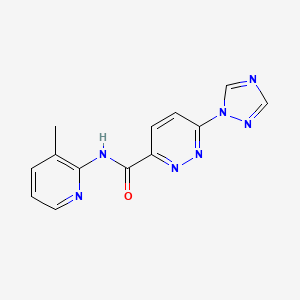
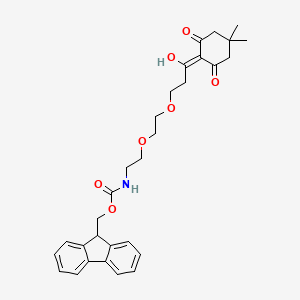

![(Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762802.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2762804.png)
![1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2762805.png)
![N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide](/img/structure/B2762806.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2762809.png)
